molecular formula C27H18N6O B2765061 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891103-61-0

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Cat. No.: B2765061
CAS No.: 891103-61-0
M. Wt: 442.482
InChI Key: KBAVOIBHENHNIY-UHFFFAOYSA-N
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Description

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H18N6O and its molecular weight is 442.482. The purity is usually 95%.
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Biological Activity

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising a naphthamide core linked to a pyridazinyl triazole moiety. Its molecular formula is C20H16N6C_{20}H_{16}N_{6}, with a molecular weight of approximately 344.39 g/mol. The presence of the triazole and pyridazine rings is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

Research indicates that compounds similar to this compound often act as dual inhibitors targeting key signaling pathways in cancer cells. Notably, they have shown efficacy against c-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis.

Inhibition of c-Met and Pim-1 Kinases

Studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory effects on c-Met and Pim-1 kinases. For instance:

  • Compound 4g , a close derivative, showed IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1 in vitro .
  • These compounds induce apoptosis in cancer cells and arrest the cell cycle at the S phase, leading to enhanced anticancer effects.

Biological Activity Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines using standard assays.

Cytotoxicity Assays

Table 1 summarizes the cytotoxic effects observed in several studies:

Cell Line IC50 (μM) Mechanism
MCF-70.15 ± 0.08Apoptosis induction
A5490.83 ± 0.07Cell cycle arrest
HeLa2.85 ± 0.74Inhibition of kinase activity

These results indicate that the compound exhibits significant antiproliferative activity across different cancer types.

Study on Dual Kinase Inhibition

A notable study focused on the synthesis and evaluation of dual inhibitors targeting c-Met and Pim-1 kinases found that:

  • The synthesized compounds were screened against a panel of 60 cancer cell lines.
  • Compounds demonstrated varying degrees of efficacy with some leading to a reduction in cell viability by over 55% .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins:

  • The docking studies suggested that the compound binds effectively to the ATP-binding site of c-Met and Pim-1 kinases, mimicking known inhibitors .

Properties

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAVOIBHENHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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